
trans-4-(amino-15N-methyl-13C)-cyclohexanecarboxylic-13C acid
Vue d'ensemble
Description
Tranexamic Acid-13C2,15N is a stable isotopically labeled compound of tranexamic acid, which is a synthetic derivative of the amino acid lysine. It is primarily used as an internal standard for the quantification of tranexamic acid in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Tranexamic acid itself is known for its antifibrinolytic properties, which means it inhibits the breakdown of fibrin clots, making it useful in controlling bleeding.
Applications De Recherche Scientifique
Tranexamic Acid-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tranexamic acid.
Biology: Employed in studies involving protein interactions and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of tranexamic acid.
Industry: Applied in quality control and validation of analytical methods for drug development and production.
Mécanisme D'action
Tranexamic Acid-13C2,15N, like its unlabeled counterpart, exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme in the fibrinolytic pathway . This inhibition prevents the breakdown of fibrin clots, thereby reducing bleeding. The compound binds to both high-affinity and low-affinity sites on the plasminogen molecule, blocking its interaction with fibrin .
Similar Compounds:
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Cyclocapron-13C2,15N: Another isotopically labeled version of tranexamic acid used for similar purposes.
Uniqueness: Tranexamic Acid-13C2,15N is unique due to its specific isotopic labeling, which makes it highly valuable as an internal standard in analytical methods. Its antifibrinolytic properties and ability to inhibit plasminogen activation make it a potent agent for controlling bleeding, distinguishing it from other similar compounds .
Analyse Biochimique
Biochemical Properties
Tranexamic Acid-13C2,15N plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It achieves this by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots . The compound interacts with several biomolecules, including plasminogen, plasmin, and tissue-type plasminogen activator (tPA). By binding to the lysine-binding sites on plasminogen, Tranexamic Acid-13C2,15N prevents its conversion to plasmin, thereby stabilizing the fibrin clot .
Cellular Effects
Tranexamic Acid-13C2,15N influences various cellular processes, particularly those related to hemostasis and wound healing. It affects cell signaling pathways involved in coagulation and fibrinolysis, leading to reduced bleeding and enhanced clot stability . The compound also impacts gene expression by modulating the expression of genes associated with fibrinolysis, such as Timp1 and Col1a1 . Additionally, Tranexamic Acid-13C2,15N can alter cellular metabolism by affecting the availability of plasmin and other related enzymes .
Molecular Mechanism
At the molecular level, Tranexamic Acid-13C2,15N exerts its effects through competitive inhibition of plasminogen activation. The compound binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin . This inhibition reduces the degradation of fibrin clots, thereby promoting hemostasis. Tranexamic Acid-13C2,15N also interacts with other biomolecules, such as tPA, to further inhibit fibrinolysis . These interactions lead to changes in gene expression and enzyme activity, contributing to its antifibrinolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tranexamic Acid-13C2,15N can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its antifibrinolytic effects may diminish due to degradation or changes in cellular function. Long-term studies have shown that Tranexamic Acid-13C2,15N can reduce liver injury and fibrosis in animal models, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Tranexamic Acid-13C2,15N vary with different dosages in animal models. At lower doses, the compound effectively reduces bleeding and stabilizes clots without significant adverse effects . At higher doses, Tranexamic Acid-13C2,15N may cause toxic effects, such as seizures and thrombotic complications . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Tranexamic Acid-13C2,15N is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and tPA to inhibit the breakdown of fibrin clots . The compound’s antifibrinolytic effects are mediated through its competitive binding to the lysine-binding sites on plasminogen, preventing its activation to plasmin . This interaction affects metabolic flux and the levels of metabolites involved in coagulation and fibrinolysis .
Transport and Distribution
Within cells and tissues, Tranexamic Acid-13C2,15N is transported and distributed through various mechanisms. It binds to plasma proteins and is transported via the bloodstream to sites of injury or bleeding . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
Tranexamic Acid-13C2,15N is localized in various subcellular compartments, including the cytoplasm and extracellular matrix. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its function in inhibiting fibrinolysis and promoting hemostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tranexamic Acid-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of tranexamic acid. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Isotope Labeling: The carbon-13 and nitrogen-15 isotopes are introduced through specific chemical reactions that replace the corresponding atoms in the molecule.
Final Product: The labeled compound is purified and characterized to ensure the correct isotopic composition and purity.
Industrial Production Methods: Industrial production of Tranexamic Acid-13C2,15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopes are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tranexamic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amide or sulfonamide derivatives.
Propriétés
IUPAC Name |
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)


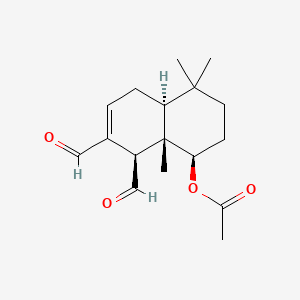

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)
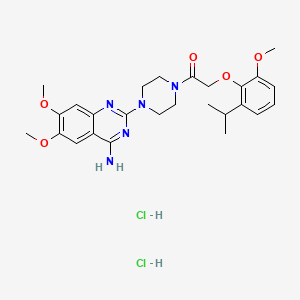
![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
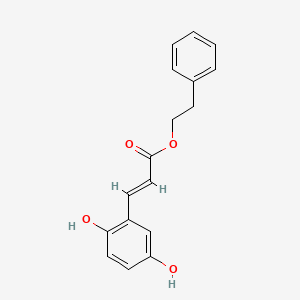
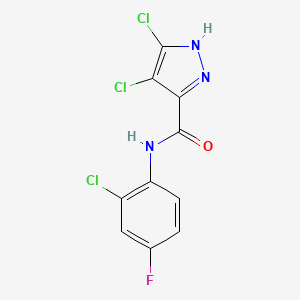
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)
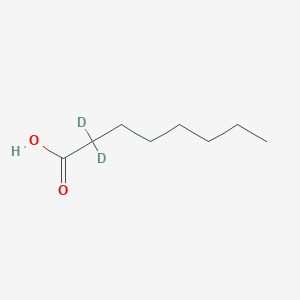
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)